5-Amino-2H-triazole-4-carboxamide hydrochloride
Description
5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Properties
CAS No. |
117310-71-1 |
|---|---|
Molecular Formula |
C3H6ClN5O |
Molecular Weight |
163.56 g/mol |
IUPAC Name |
5-amino-2H-triazole-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C3H5N5O.ClH/c4-2-1(3(5)9)6-8-7-2;/h(H2,5,9)(H3,4,6,7,8);1H |
InChI Key |
GTZDSTUAHIRKDH-UHFFFAOYSA-N |
Canonical SMILES |
C1(=NNN=C1N)C(=O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride can be achieved through several methods. One common approach involves the reaction of carbodiimides with diazo compounds under mild conditions. This transition-metal-free strategy involves a cascade nucleophilic addition/cyclization process . Another method involves the use of indole derivatives, which are prevalent in selected alkaloids .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles and electrophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds.
Scientific Research Applications
5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the RecA-mediated auto-proteolysis of LexA, a key reaction in the bacterial SOS response . This inhibition sensitizes bacteria to antibiotics and slows the appearance of resistance.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: This compound is similar in structure and has applications in the synthesis of energetic salts.
4,5-Dicyano-1,2,3-triazole: Another related compound used in various chemical syntheses.
Uniqueness
5-Amino-1H-1,2,3-triazole-4-carboxamidehydrochloride is unique due to its specific structure and the ability to inhibit the bacterial SOS response, making it a promising candidate for addressing antibiotic resistance .
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